Methyl (3-hydroxyphenyl)carbamate

Catalog No.
S1508578
CAS No.
13683-89-1
M.F
C8H9NO3
M. Wt
167.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl (3-hydroxyphenyl)carbamate

CAS Number

13683-89-1

Product Name

Methyl (3-hydroxyphenyl)carbamate

IUPAC Name

methyl N-(3-hydroxyphenyl)carbamate

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

InChI

InChI=1S/C8H9NO3/c1-12-8(11)9-6-3-2-4-7(10)5-6/h2-5,10H,1H3,(H,9,11)

InChI Key

FFQQCJGNKKIRMD-UHFFFAOYSA-N

SMILES

COC(=O)NC1=CC(=CC=C1)O

Canonical SMILES

COC(=O)NC1=CC(=CC=C1)O

Environmental Transformation Product

Methyl (3-hydroxyphenyl)carbamate, also known as MHPC, is primarily studied in scientific research as an environmental transformation product. This means that it is a compound formed when other chemicals, such as the herbicide phenmedipham, degrade in the environment. ()

Monitoring and Detection

Scientists are interested in MHPC because it can be present in soil and water. Research efforts focus on developing methods to monitor and detect MHPC in the environment. This information helps scientists understand the potential impact of the parent compound, phenmedipham, on the environment. () ()

Methyl (3-hydroxyphenyl)carbamate is an organic compound with the molecular formula C8H9NO3C_8H_9NO_3 and a molecular weight of approximately 167.16 g/mol. It is characterized by the presence of a carbamate functional group, which is known for its role in various biological and chemical processes. The compound is also recognized by its CAS number 13683-89-1 and has been studied for its potential applications in pharmaceuticals and agrochemicals .

As mentioned earlier, information regarding the specific mechanism of action of methyl (3-hydroxyphenyl)carbamate as a herbicide is limited.

  • Mild toxicity: Carbamate herbicides can exhibit mild to moderate toxicity if ingested or inhaled [].
  • Environmental impact: The potential impact of this compound on non-target organisms and the environment requires further investigation, especially considering its herbicidal properties [].
, including:

  • Electrophilic Amination: This reaction involves the compound reacting with sodium azide in polyphosphoric acid at elevated temperatures (55–60°C) to form azide derivatives .
  • Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding amine and carbonic acid derivatives.
  • Transesterification: Methyl (3-hydroxyphenyl)carbamate can react with alcohols to form different esters, a reaction that is often utilized in organic synthesis to modify the properties of the compound .

Methyl (3-hydroxyphenyl)carbamate exhibits notable biological activities, which include:

  • Antimicrobial Properties: Studies indicate that this compound has potential antimicrobial effects, making it a candidate for further investigation in developing new antibiotics or antifungal agents .
  • Inhibition of Enzymatic Activity: The compound has been shown to inhibit certain enzymes, which may be relevant in therapeutic contexts, particularly in the treatment of diseases where enzyme inhibition is beneficial .

The synthesis of Methyl (3-hydroxyphenyl)carbamate can be achieved through various methods:

  • Direct Carbamation: This involves reacting 3-hydroxyaniline with methyl chloroformate in the presence of a base such as triethylamine.
  • Reflux Method: The compound can also be synthesized by refluxing 3-hydroxyaniline with methyl isocyanate in an organic solvent.
  • Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted techniques that offer higher yields and reduced reaction times compared to traditional methods.

Methyl (3-hydroxyphenyl)carbamate finds utility in several fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds due to its biological activity.
  • Agricultural Chemicals: The compound has potential applications as a pesticide or herbicide, leveraging its antimicrobial properties.
  • Research: It is used in biochemical research for studying enzyme inhibition and other biological mechanisms .

Research on Methyl (3-hydroxyphenyl)carbamate has highlighted its interactions with various biological systems:

  • Enzyme Interaction: Studies have demonstrated that this compound can interact with specific enzymes, leading to inhibition that may be useful in therapeutic applications.
  • Cellular Studies: In vitro studies have shown how the compound affects cellular pathways, providing insights into its potential uses in medicine and agriculture .

Methyl (3-hydroxyphenyl)carbamate shares structural and functional similarities with several other compounds. Here are some comparable compounds along with their unique features:

Compound NameMolecular FormulaUnique Features
Methyl carbamateC3H7NO2C_3H_7NO_2Simpler structure; used primarily as an insecticide.
Phenyl carbamateC7H9NO2C_7H_9NO_2Lacks hydroxyl group; used as a herbicide.
3-HydroxyanilineC6H7NC_6H_7NPrecursor to Methyl (3-hydroxyphenyl)carbamate; lacks carbamate functionality.
Methyl N-(4-hydroxyphenyl)carbamateC8H9NO3C_8H_9NO_3Similar structure but differs by the position of hydroxyl group; potential for different biological activity.

Methyl (3-hydroxyphenyl)carbamate's unique combination of the hydroxyl and carbamate groups gives it distinct properties that may enhance its efficacy in biological applications compared to these similar compounds.

Carbamate chemistry traces its origins to natural product discoveries in the 19th century. The Calabar bean (Physostigma venenosum), used in West African tribal rituals, yielded physostigmine, the first naturally occurring carbamate alkaloid identified in 1864. This compound’s isolation marked a pivotal moment in understanding carbamate bioactivity. Synthetic carbamates emerged later, with tetraethylpyrophosphate (TEPP) synthesized in 1854 as the first organic phosphorus carbamate. By the 1930s, carbamate pesticides like carbaryl were developed, expanding their industrial and agricultural applications.

The structural versatility of carbamates—characterized by the -O-CO-NH- linkage—enabled their adaptation across medicinal and materials science. Early synthetic methods relied on phosgene-based routes, but environmental concerns later drove innovations in greener protocols, such as carbon dioxide utilization.

Significance in Synthetic Organic Chemistry

Carbamates are indispensable in organic synthesis due to their stability and functional flexibility. Key applications include:

  • Protecting Groups: Carbamates like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) shield amines during peptide synthesis, enabling selective reactivity.
  • Synthetic Methodologies:
    • Hofmann/Curtius Rearrangements: Convert amides or acyl azides to carbamates via intermediate isocyanates.
    • Carbon Dioxide Utilization: Modern methods employ CO₂ as a carbonyl source, minimizing toxic reagents (e.g., phosgene). Example:

      $$

      \text{RNH}2 + \text{CO}2 + \text{R'X} \xrightarrow{\text{Cs}2\text{CO}3} \text{RNHC(O)OR'} \quad \text{}

      $$
  • Solid-Phase Synthesis: Facilitates high-throughput production of carbamate libraries for drug discovery.

Evolution of Methyl (3-Hydroxyphenyl)carbamate Research

Methyl (3-hydroxyphenyl)carbamate (MHPC) exemplifies the intersection of carbamate chemistry and applied science. Key milestones include:

  • Agrochemical Relevance: As a metabolite of phenmedipham, MHPC arises from herbicide degradation in soil and water systems. Its environmental persistence necessitates analytical monitoring.
  • Medicinal Chemistry: MHPC derivatives show promise in tuberculosis treatment. For example, (3-benzyl-5-hydroxyphenyl)carbamates exhibit antitubercular activity by targeting mycobacterial enzymes.
  • Structural Features: The 3-hydroxyphenyl group enhances hydrogen-bonding interactions, critical for binding biological targets.

Table 1: Synthetic Routes to Methyl (3-Hydroxyphenyl)carbamate Derivatives

MethodReagents/ConditionsYield (%)Reference
Curtius RearrangementAcyl azide, PdCl₂, CO, ROH65–78
Phosgene-Free CarbonylationCO₂, Cs₂CO₃, alkyl halide70–85
Solid-Phase SynthesisMerrifield resin, TBAI, CO₂>90

The formation of methyl (3-hydroxyphenyl)carbamate proceeds through several distinct mechanistic pathways, each characterized by specific rate-determining steps and activation barriers. The primary formation pathway involves nucleophilic acyl substitution, where the amino group of 3-aminophenol attacks the electrophilic carbonyl carbon of methyl chloroformate, displacing chloride and forming the carbamate bond . This process demonstrates an activation energy of 25-45 kilojoules per mole and operates optimally under base-catalyzed conditions within the temperature range of 298-433 Kelvin.

Alternative formation pathways include the carbamylation of nucleophiles, characterized by nucleophilic attack on the carbonyl carbon with an activation energy of 41.4 kilojoules per mole [2]. This mechanism operates effectively at neutral pH conditions and temperature ranges of 298-373 Kelvin. The carbamate formation from carbon dioxide represents another significant pathway, involving carbamate anion formation as the rate-determining step with a notably low activation energy of 11.47 kilojoules per mole [3]. This pathway demonstrates pH independence and operates within the temperature range of 278-316 Kelvin.

The continuous synthesis approach utilizing carbon dioxide and amines has been demonstrated to produce carbamates with yields ranging from 45 to 92 percent [4]. This method employs 1,8-diazabicyclo[5.4.0]undec-7-ene as a base catalyst and operates through a three-component coupling mechanism involving primary amines, carbon dioxide, and alkyl halides in the presence of cesium carbonate and tetrabutylammonium iodide [5] [6].

Dehydrogenation and Chlorine Elimination Processes

Dehydrogenation processes in carbamate systems primarily involve the conversion of formamides to transient isocyanates through iron-catalyzed mechanisms [7]. The dehydrogenation of formamides by pincer-ligated iron complexes demonstrates activation energies of 85-120 kilojoules per mole and operates within temperature ranges of 400-500 Kelvin. The mechanism involves initial dehydrogenation of the formamide substrate to generate a transient isocyanate, which subsequently reacts with alcohols to form the desired carbamate products.

Chlorine elimination processes in carbamate systems exhibit distinct mechanistic characteristics depending on pH conditions. Under neutral pH conditions (pH 7.0), chlorine elimination achieves 72.4 percent efficiency within 10 minutes, while acidic conditions (pH 5.5) and basic conditions (pH 9.5) require extended reaction times of approximately 30 minutes and 60 minutes respectively to achieve equivalent elimination rates [8]. The elimination process involves chloramine generation and decomposition, with activation energies ranging from 30-45 kilojoules per mole.

The chlorination of carbamate insecticides generates dichloromethylamine through elimination mechanisms, with molar yields ranging from 12 to 150 percent depending on the chlorine to precursor molar ratio [9]. This process demonstrates half-lives of 10-35 hours in aqueous solutions and produces toxic byproducts that are approximately three orders of magnitude more toxic than chloroform.

Carbamoylation Reaction Mechanisms

Carbamoylation reactions proceed through multiple pathways depending on the carbamoylating agent and reaction conditions. The mechanism involving isocyanic acid demonstrates a stepwise pathway beginning with the formation of a π-complex, followed by rate-determining carbon-nitrogen covalent bond formation through reactive tautomeric imine forms of nucleobases [10]. This mechanism exhibits activation free energies that align with experimental observations and demonstrates reactivity patterns following the order: cytosine > adenine > guanine.

The carbamoylation process by cyanate occurs through displacement of hydrogen from amino, sulfhydryl, hydroxyl, carboxyl, imidazole, and phosphate groups [11]. The reaction proceeds slowly due to the large difference in dissociation constant values between isocyanic acid (3.8) and amino groups (typically greater than 7). The carbamoylation of amino groups produces stable products under physiological conditions, with reaction rates dependent on the basicity of the amino group.

Alternative carbamoylation mechanisms involve nitrosourea decomposition, which generates isocyanates capable of protein modification [11]. The carbamoylating activity of these compounds demonstrates direct relationships between nitrosourea half-lives and carbamoylating activities, with more stable nitrosoureas producing more reactive isocyanates.

Thermodynamic and Kinetic Considerations

The thermodynamic properties of methyl (3-hydroxyphenyl)carbamate and related compounds exhibit characteristic values that influence reaction pathways and stability. The standard enthalpy of formation for methyl carbamate has been determined as -513.57 kilojoules per mole, with a standard entropy of 77.1 joules per mole per Kelvin at 298.15 Kelvin [12] [13]. The heat capacity demonstrates temperature dependence, ranging from 102.98 to 129.95 joules per mole per Kelvin across the temperature range of 298.15 to 592.23 Kelvin.

Kinetic parameters for carbamate formation and decomposition reactions demonstrate significant temperature and pH dependencies. The carbamate formation rate constant has been measured as 1.29 × 10⁻⁴ inverse seconds with an activation energy of 11.47 kilojoules per mole [3]. Conversely, carbamate decomposition proceeds with a rate constant of 1.10 × 10⁴ inverse molarity inverse seconds and an activation energy of 24.76 kilojoules per mole within the temperature range of 278-312 Kelvin.

The equilibrium constant for carbamate formation from monoethanolamine demonstrates temperature dependence following the relationship: log₁₀ K = -0.934 + (0.671 × 10³) K/T [14]. This relationship indicates that carbamate stability decreases with increasing temperature, which has significant implications for temperature-swing absorption-desorption processes in carbon dioxide capture applications.

Temperature-dependent carbamate stability constants for amino acids demonstrate logarithmic relationships with temperature, with high-temperature sensitivity being crucial for cost-efficient carbon dioxide capture processes [15] [16]. The carbamate stability constants show dependencies on amino acid basicity, with formation rates increasing with amino acid basicity (Brønsted β value of 0.39) and decomposition rates decreasing with increasing basicity (Brønsted α value of 0.34) [17].

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13683-89-1

Wikipedia

Carbamic acid, (3-hydroxyphenyl)-, methyl ester (9CI)

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Dates

Last modified: 08-15-2023

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